![molecular formula C17H14OS2 B13104285 2-[3-(4-Methanethioylphenyl)propanoyl]thiobenzaldehyde](/img/structure/B13104285.png)
2-[3-(4-Methanethioylphenyl)propanoyl]thiobenzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[3-(4-Methanethioylphenyl)propanoyl]thiobenzaldehyde is an organic compound with the molecular formula C17H16OS It is a complex molecule featuring both a methanethioyl group and a thiobenzaldehyde group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(4-Methanethioylphenyl)propanoyl]thiobenzaldehyde typically involves multiple steps. One common method starts with the preparation of the intermediate 3-(4-Methanethioylphenyl)propanoyl chloride, which is then reacted with thiobenzaldehyde under controlled conditions to yield the final product. The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a catalyst, such as aluminum chloride, to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
2-[3-(4-Methanethioylphenyl)propanoyl]thiobenzaldehyde can undergo various types of chemical reactions, including:
Oxidation: This reaction can convert the methanethioyl group to a sulfoxide or sulfone.
Reduction: The compound can be reduced to form corresponding alcohols or thiols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents such as nitric acid for nitration or bromine for bromination are typical.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or thiols.
Applications De Recherche Scientifique
2-[3-(4-Methanethioylphenyl)propanoyl]thiobenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism by which 2-[3-(4-Methanethioylphenyl)propanoyl]thiobenzaldehyde exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The methanethioyl group can form covalent bonds with active sites on enzymes, inhibiting their activity. Additionally, the aromatic rings can engage in π-π interactions with protein structures, affecting their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-[3-(4-Methylphenyl)propanoyl]benzenecarbothialdehyde: Similar in structure but with a methyl group instead of a methanethioyl group.
3-[4-(2-Methylpropyl)phenyl]propanoic Acid: Another related compound with a different functional group arrangement.
Uniqueness
2-[3-(4-Methanethioylphenyl)propanoyl]thiobenzaldehyde is unique due to the presence of both a methanethioyl group and a thiobenzaldehyde group, which confer distinct chemical properties and reactivity. This makes it particularly valuable in research applications where specific interactions with biological molecules are desired.
Propriétés
Formule moléculaire |
C17H14OS2 |
|---|---|
Poids moléculaire |
298.4 g/mol |
Nom IUPAC |
2-[3-(4-methanethioylphenyl)propanoyl]thiobenzaldehyde |
InChI |
InChI=1S/C17H14OS2/c18-17(16-4-2-1-3-15(16)12-20)10-9-13-5-7-14(11-19)8-6-13/h1-8,11-12H,9-10H2 |
Clé InChI |
SZDADOWIIAHXAE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C=S)C(=O)CCC2=CC=C(C=C2)C=S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{[2-(2-Hydroxyethyl)-2H-isoindol-1-yl]sulfanyl}ethan-1-ol](/img/structure/B13104222.png)
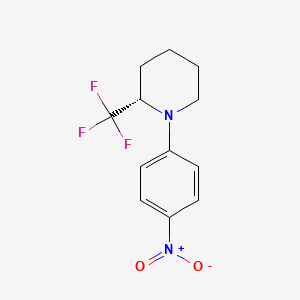
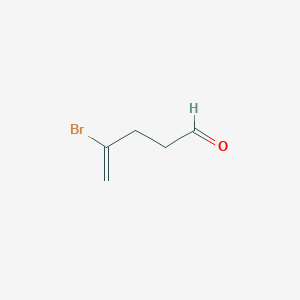
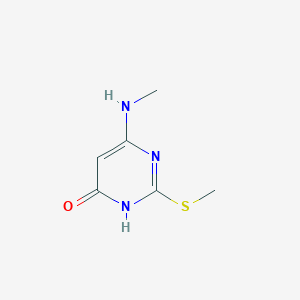
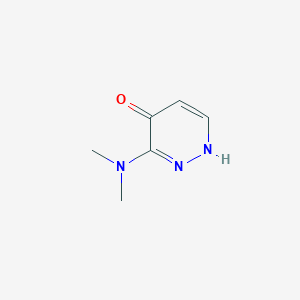
![9-Methoxy-5,6-dihydrobenzo[F]imidazo[1,2-D][1,4]oxazepine-2-carboxylic acid](/img/structure/B13104250.png)

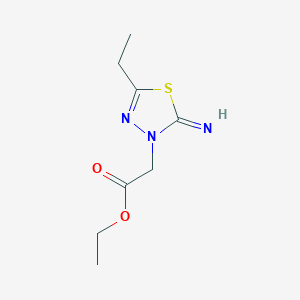
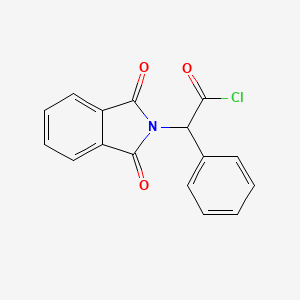
![1-Methylpyrrolo[1,2-d][1,2,4]triazin-4(3H)-one](/img/structure/B13104267.png)
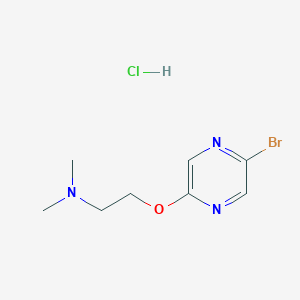
![6-Amino-5,6-dihydro-1H-imidazo[4,5-d]pyridazine-4,7-dione](/img/structure/B13104273.png)
![1,2-Dihydro-3H-thieno[3,2-c]pyrazol-3-one](/img/structure/B13104277.png)
